molecular formula C19H16BrN3O B11444203 2-(5-bromofuran-2-yl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

2-(5-bromofuran-2-yl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11444203
M. Wt: 382.3 g/mol
InChI Key: FQAPUMKICKPOGF-UHFFFAOYSA-N
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Description

2-(5-bromofuran-2-yl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromofuran-2-yl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridines with α-halo ketones, followed by cyclization and functionalization steps . One common method includes:

    Condensation: 2-aminopyridine reacts with an α-halo ketone in the presence of a base to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the imidazo[1,2-a]pyridine core.

    Functionalization: The core structure is then functionalized with bromofuran and methylphenyl groups under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromofuran-2-yl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromofuran group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-(5-bromofuran-2-yl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-bromofuran-2-yl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-bromofuran-2-yl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to the presence of the bromofuran and methylphenyl groups, which confer distinct chemical properties and potential biological activities. These structural features differentiate it from other imidazo[1,2-a]pyridine derivatives and may enhance its effectiveness in specific applications.

Properties

Molecular Formula

C19H16BrN3O

Molecular Weight

382.3 g/mol

IUPAC Name

2-(5-bromofuran-2-yl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H16BrN3O/c1-12-9-10-23-17(11-12)22-18(15-7-8-16(20)24-15)19(23)21-14-6-4-3-5-13(14)2/h3-11,21H,1-2H3

InChI Key

FQAPUMKICKPOGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC3=CC=CC=C3C)C4=CC=C(O4)Br

Origin of Product

United States

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